2-Amino-5-bromonicotinamide

Overview

Description

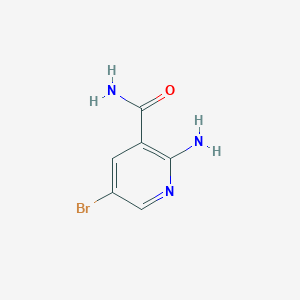

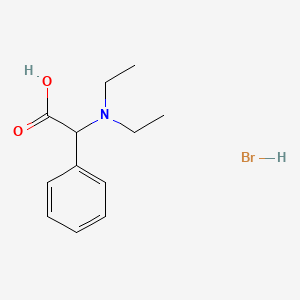

2-Amino-5-bromonicotinamide is a chemical compound with the molecular formula C6H6BrN3O and a molecular weight of 216.04 . It is an off-white or gray to light yellow powder or crystal .

Synthesis Analysis

The synthesis of 2-Amino-5-bromonicotinamide involves a reaction with ammonium chloride, benzotriazol-1-ol, 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride, and triethylamine in N,N-dimethyl-formamide at 25℃ . The reaction mixture is stirred overnight at room temperature, then concentrated in vacuo, suspended in water, and extracted with CH2C12 .Molecular Structure Analysis

The InChI code for 2-Amino-5-bromonicotinamide is 1S/C6H6BrN3O/c7-3-1-4(6(9)11)5(8)10-2-3/h1-2H, (H2,8,10)(H2,9,11) . This indicates the presence of a bromine atom, a nitrogen atom, and an oxygen atom in the molecular structure .Physical And Chemical Properties Analysis

2-Amino-5-bromonicotinamide is an off-white or gray to light yellow powder or crystal . It has a molecular weight of 216.04 .Scientific Research Applications

Oxidative Decarboxylation and Deamination

- Study: Pushpalatha & Vivekanandan (2009) investigated the kinetics of oxidation of essential amino acids by N-Bromonicotinamide (NBN), which is relevant to 2-Amino-5-bromonicotinamide. They found that the reaction shows inverse order dependence on the oxidant and fractional order dependence on amino acid concentration, indicating a complex reaction mechanism (Pushpalatha & Vivekanandan, 2009).

Synthesis and Biodistribution

- Study: Bergström et al. (1993) worked on the synthesis of 5‐[123I]iodonicotinamide by halogen exchange iodination from 5-bromonicotinamide. Their research focused on the biodistribution and brain accumulation of 123I-NAM in rats, indicating its potential use in brain imaging (Bergström et al., 1993).

Synthesis of Substituted Pyridylsydnones

- Study: Greco & Hunsberger (1970) conducted a synthesis of substituted pyridylsydnones, involving 5-bromonicotinamide. They studied the effect of substituents on the pyridine ring on photochromism, contributing to the understanding of photochromic properties in certain compounds (Greco & Hunsberger, 1970).

Ornithine Cytotoxicity Prevention

- Study: Nakauchi et al. (2003) explored the effect of amino acids, including 2-Amino-5-bromonicotinamide, on ornithine cytotoxicity in retinal pigment epithelial cells. This study contributes to understanding treatments for gyrate atrophy and other chorioretinal degenerations (Nakauchi et al., 2003).

Novel Oxidant with Antimicrobial Activity

- Study: Pushpalatha & Vivekanandan (2007) described N-Bromonicotinamide (NBN), a derivative of 2-Amino-5-bromonicotinamide, as a stable and mild oxidant with potential antimicrobial activity. They characterized its formal redox potential and screened its antibacterial activity (Pushpalatha & Vivekanandan, 2007).

Synthesis of Anticoccidial Agents

- Study: Morisawa et al. (1977) synthesized 5-nitronicotinamide and its analogues, including derivatives of 5-bromonicotinamide, to evaluate their anticoccidial activity. This study contributes to the development of agents against Eimeria tenella in poultry (Morisawa et al., 1977).

Mutagenic Effect in Phage T4

- Study: Freese (1959) researched the mutagenic effect of base analogues, including 2-Amino-5-bromonicotinamide, on Phage T4, contributing to the understanding of mutation mechanisms in viruses (Freese, 1959).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 2-Amino-5-bromonicotinamide is the GPI-linked NAD (P) (+)–arginine ADP-ribosyltransferase 1 in humans . This enzyme plays a crucial role in the ADP-ribosylation process, a post-translational modification of proteins that regulates various cellular activities.

Mode of Action

It is known to interact with its target enzyme, potentially influencing the adp-ribosylation process . This interaction could lead to changes in protein function and cellular activities.

Biochemical Pathways

This modification can affect various cellular processes, including DNA repair, transcription, cell signaling, and apoptosis .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

Its interaction with the adp-ribosyltransferase enzyme suggests it may influence protein function and various cellular processes .

properties

IUPAC Name |

2-amino-5-bromopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O/c7-3-1-4(6(9)11)5(8)10-2-3/h1-2H,(H2,8,10)(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INMXVJSODXPGDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681001 | |

| Record name | 2-Amino-5-bromopyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-bromonicotinamide | |

CAS RN |

58483-98-0 | |

| Record name | 2-Amino-5-bromo-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58483-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-bromopyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)carbamate](/img/structure/B1522535.png)

![5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1522538.png)

![Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1522540.png)

![1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B1522550.png)

![5-Bromo-2,3-diiodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1522554.png)

![5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1522555.png)

![tert-butyl N-[(1-amino-2-methylcyclohexyl)methyl]carbamate](/img/structure/B1522557.png)